2-(Hydroxydiphenylmethyl)-4-methoxyphenol
Overview
Description
2-(Hydroxydiphenylmethyl)-4-methoxyphenol, also known as 2,4-dihydroxydiphenylmethane (DDM), is a synthetic compound that has been widely used in scientific research. DDM is a phenolic compound that has a hydroxyl group and a methoxy group attached to a diphenylmethane backbone. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of DDM is not fully understood. However, it has been proposed that DDM exerts its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been suggested that DDM modulates the activity of various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
DDM has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, DDM has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, DDM has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DDM in lab experiments is its potent antioxidant activity. DDM can be used to study the effects of oxidative stress on various biological systems. Moreover, DDM can be used to investigate the role of inflammation and cancer in various disease models. However, one of the limitations of using DDM is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on DDM. One of the potential areas of research is the development of DDM-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to investigate the molecular mechanisms underlying the anti-inflammatory and anticancer properties of DDM. In addition, the development of novel synthetic methods for DDM may lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, DDM is a synthetic compound that possesses various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been extensively studied for its biochemical and physiological effects and has shown promising results in various disease models. Further research is needed to fully understand the mechanism of action of DDM and to develop novel DDM-based drugs for the treatment of various diseases.
Scientific Research Applications
DDM has been extensively studied for its biological activities. It has been found to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DDM has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, DDM has been found to possess anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-4-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-23-17-12-13-19(21)18(14-17)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,21-22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZWEKUXOKNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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